1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aryl halides. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by sulfanylmethylation. These processes are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with only bromine and fluorine substituents.
1-Bromo-4-chloro-2-fluorobenzene: Contains bromine, chlorine, and fluorine substituents but lacks the sulfanylmethyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of the sulfanylmethyl group.
Uniqueness
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKXELXOCXARQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.